molecular formula C19H28O2 B1220531 Androstane-3,17-dione, (5alpha)-

Androstane-3,17-dione, (5alpha)-

Cat. No.: B1220531
M. Wt: 288.4 g/mol
InChI Key: RAJWOBJTTGJROA-UHFFFAOYSA-N
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Description

Androstane-3,17-dione, (5α)- (5α-AD), also known as 5α-androstanedione, is a steroidal compound with the molecular formula C₁₉H₂₈O₂ and a molecular weight of 288.43 g/mol . This compound serves as a critical intermediate in androgen metabolism, particularly in the biosynthesis of 5α-dihydrotestosterone (DHT), a potent androgen . Industrially, 5α-AD is a precursor for synthesizing therapeutic steroids like mesterolone and drostanolone .

Properties

IUPAC Name

10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJWOBJTTGJROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phytosterol-Derived Synthesis

This method leverages fermentation of phytosterols to generate intermediates, followed by sequential reduction, hydrogenation, and oxidation.

Advantages

  • Sustainable raw materials from fermentation.

  • High yields (≥70% for refined product).

  • Reduced environmental impact compared to traditional methods.

4-Androstenedione-Based Synthesis

This route employs 4-androstenedione as a starting material, incorporating cyanohydrin formation and ketal protection to enhance selectivity.

Key Steps

  • Cyanohydrin Formation : 4-Androstenedione reacts with acetone cyanohydrin and triethylamine in ethyl acetate at 60–65°C, yielding 17α-hydroxy-17β-cyano-androst-4-en-3-one (106% yield).

  • Ketal Protection : The ketone is protected as an ethylene glycol ketal using p-toluenesulfonic acid (p-TsOH) in dichloromethane, ensuring stability during subsequent reactions.

  • Hydrogenation : Catalytic hydrogenation with Pd/C converts the 4-ene to the 5α-saturated structure.

  • Oxidation : Deprotection and oxidation yield the final dione.

Advantages

  • High purity through selective functionalization.

  • Scalable for industrial production.

Key Reaction Steps and Conditions

Reduction and Hydrogenation

ParameterPhytosterol Method4-Androstenedione Method
Reduction Agent KBH₄ (5–6 g)N/A
Solvent MethanolEthyl acetate
Temperature 0°C or -10°C60–65°C
Yield 100% (reduction)106% (cyanohydrin)
ParameterHydrogenation StepHydrogenation Step
Catalyst 5–10% Pd/CPd/C (exact % unspecified)
Solvent EthanolDichloromethane
Temperature 15–25°CNot reported
Yield 90–91%High (exact % unspecified)

Oxidation

Chromium trioxide (CrO₃) is a primary oxidizing agent, converting alcohols or ketones to the dione. For example, 17β-hydroxy-5α-androst-1-en-3-one is oxidized to 5α-androst-1-ene-3,17-dione using CrO₃ in aqueous acidic conditions.

Industrial Production Considerations

  • Catalyst Selection : Pd/C is preferred for hydrogenation due to high activity and recyclability.

  • Purification : Recrystallization and chromatography ensure ≥99% purity.

  • Cost Efficiency : Phytosterol-derived methods reduce raw material costs compared to synthetic precursors.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)Environmental Impact
PhytosterolFermentationReduction → Hydrogenation → Oxidation≥70Low
4-AndrostenedioneSyntheticCyanohydrin → Ketal → Hydrogenation → OxidationHighModerate

Data Tables

Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Source
ReductionKBH₄, methanol, 0°C/-10°C100
Hydrogenation5–10% Pd/C, ethanol, 15–25°C90–91
Cyanohydrin FormationAcetone cyanohydrin, triethylamine, 60–65°C106

Chemical Reactions Analysis

Types of Reactions

Androstane-3,17-dione, (5alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various androstane derivatives, such as 5beta-androstane-3,17-diol and other oxidized or reduced forms of the compound .

Scientific Research Applications

Hormone Replacement Therapy

1. Dihydrotestosterone Precursors:
Androstane-3,17-dione serves as a precursor to dihydrotestosterone (DHT), a potent androgen hormone. Research indicates that both 5alpha-androstanediol and 5alpha-androstanedione can effectively increase DHT levels in humans. These compounds are metabolized into DHT through specific enzymatic pathways involving 3-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase .

  • Clinical Studies:
    • A study demonstrated that after intravenous administration of 5alpha-androstanediol, significant recovery of DHT was observed in various tissues, indicating the compound's effectiveness as a DHT precursor .
    • Another clinical test highlighted that administering doses ranging from 25 mg to 500 mg of these compounds can elevate DHT levels effectively, with multiple daily doses enhancing blood hormone concentration stability .

Metabolic Studies

2. Steroid Profile Alteration:
Research on the urinary metabolism of androstane-3,17-dione has revealed its role in altering steroid profiles. For instance, studies have shown that administration of this compound can significantly affect the ratios of various urinary metabolites, including androsterone and etiocholanolone .

  • Metabolite Monitoring:
    • In a controlled study involving male volunteers, several metabolites were tracked post-administration of androstane-3,17-dione. The findings indicated alterations in steroid ratios for up to two days following administration .

Therapeutic Potential

3. Role in Male Health:
The compound is also being investigated for its therapeutic potential in treating conditions associated with low androgen levels in men. By serving as a natural and non-toxic alternative for androgen replacement therapy, it may help alleviate symptoms related to testosterone deficiency without the estrogenic side effects commonly associated with other treatments .

4. Immunoassay Development:
Androstane-3,17-dione has been utilized in the development of immunoassays for measuring steroid levels in biological samples. An antibody developed against this compound has shown cross-reactivity with other steroids, facilitating accurate measurement techniques crucial for both clinical diagnostics and research applications .

Summary Table of Applications

Application Area Details
Hormone Replacement TherapyIncreases DHT levels; effective dosage range: 25 mg - 500 mg; multiple routes of administration possible
Metabolic StudiesAlters urinary steroid profiles; significant metabolite changes observed post-administration
Therapeutic PotentialPotential treatment for low androgen levels; non-toxic alternative to traditional therapies
Immunoassay DevelopmentUsed to create antibodies for measuring steroid levels; enhances diagnostic accuracy

Mechanism of Action

The mechanism of action of Androstane-3,17-dione, (5alpha)- involves its interaction with specific molecular targets and pathways. The compound acts as a metabolite in the androgen metabolism pathway, influencing the levels of androgens like testosterone and dihydrotestosterone. It binds to specific receptors and enzymes, modulating their activity and affecting various physiological processes .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs of 5α-AD include:

  • 4-Androstene-3,17-dione (4-AD) : Features a C4–C5 double bond in the A-ring .
  • 5β-Androstane-3,17-dione (5β-AD) : Differs in the 5β-hydrogen configuration .
  • 5α-Androst-1-ene-3,17-dione (1-AD) : Contains a C1–C2 double bond .

Table 1: Structural and Functional Comparison

Compound Double Bond Position 5α/5β Configuration Key Enzymatic Interactions Biological Activity
5α-AD None Substrate for 17β-HSD, AKR1C2 Intermediate in DHT synthesis
4-AD C4–C5 N/A Substrate for 5α-reductase Aromatase inhibitor
5β-AD None Product of AKR1D4 Less androgenic than 5α-AD
1-AD C1–C2 Prodrug for 1-testosterone Anabolic steroid precursor

Metabolic Pathways

  • 5α-AD : Generated from 4-AD via 5α-reductase or from 5α-DHT via 17α-HSD oxidation . Converted to DHT by 17β-HSD .
  • 4-AD : Precursor for both testosterone (via 17β-HSD) and 5α-AD (via 5α-reductase) .
  • 5β-AD : Produced from 4-AD by AKR1D1/AKR1D4 enzymes, associated with bile acid synthesis .

Table 2: Key Enzymatic Reactions

Enzyme Substrate Product Functional Implication
5α-Reductase 4-AD 5α-AD Activates androgen pathway
AKR1C2 5α-DHT 5α-AD Reduces DHT activity
AKR1D4 4-AD 5β-AD Diverts steroids to bile acid synthesis
17β-HSD 5α-AD DHT Enhances androgen potency

Table 3: Analytical Techniques for Differentiation

Technique Compounds Differentiated Basis of Differentiation
IMS-MS 5α-AD vs. 5β-AD CCS values
X-ray Crystallography 4-AD vs. 5α-AD A-ring conformation
Radiochromatography 5β-AD vs. 3α-hydroxy metabolites Metabolic conversion rates

Key Research Findings

Aromatase Inhibition : 4-AD’s inhibition potency is 2–3 times higher than 5α-AD, as shown by MTD analysis (log[x/(1-x)] = 0.8 vs. 0.5) .

Prostate Health : Elevated 5α-AD levels in prostate cells correlate with increased oxidative 17α-HSD activity, promoting DHT synthesis .

Behavioral Studies : Higher 5α-AD levels are linked to increased disgust sensitivity, suggesting a role in modulating steroid-mediated behaviors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5α)-androstane-3,17-dione in laboratory settings?

  • Methodological Answer : The compound can be synthesized via enzymatic reduction of Δ4-androstene-3,17-dione using 5α-reductases (e.g., AKR1D isoforms) under controlled pH and temperature conditions. Alternatively, microbial biosynthesis using Rhodococcus jostii RHA1 with Δ4-KstD enzyme offers a biotechnological route . Yield optimization requires purification via column chromatography and validation by LC-MS.

Q. Which analytical techniques are recommended for characterizing (5α)-androstane-3,17-dione?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are standard for structural confirmation. Thermodynamic properties (e.g., melting point, ΔH°solid) should be measured using differential scanning calorimetry (DSC) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C, resolves stereochemistry at C5 and C17 positions.

Q. What are the key chemical properties of (5α)-androstane-3,17-dione?

  • Methodological Answer : The molecular formula is C19_{19}H28_{28}O2_2 (MW: 288.43 g/mol), with IUPAC InChIKey RAJWOBJTTGJROA-BQWQYDDZSA-N. Thermodynamic data include ΔH°solid = 34.2 kJ/mol and Tfus_{fus} = 185°C (Paoli et al., 1969). Solubility in organic solvents (e.g., chloroform) should be determined via gravimetric analysis .

Advanced Research Questions

Q. How do AKR1C3 and AKR1D enzymes influence the metabolism of (5α)-androstane-3,17-dione in prostate cancer models?

  • Methodological Answer : AKR1C3 converts (5α)-androstane-3,17-dione to 5α-dihydrotestosterone (DHT) in LNCaP cells, driving androgen receptor activation. Metabolic profiling requires radiochromatography to quantify intermediates like 3α-hydroxy-5β-androstane-17-one. Co-expression of UGT2B15/17 necessitates phase-specific extraction (aqueous vs. organic) to assess glucuronidated metabolites .

Q. How can discrepancies in kinetic parameters for AKR1D-mediated reduction be resolved?

  • Methodological Answer : Steady-state kinetic assays (e.g., varying substrate concentrations, pH, cofactors) distinguish isoforms like AKR1D4L and AKR1D4S. Use KmK_m and kcatk_{cat} values (Table 2, ) to model enzyme efficiency. Discrepancies may arise from assay conditions (e.g., temperature, ionic strength) or isoform-specific catalytic loops .

Q. What role does microbial biosynthesis play in producing (5α)-androstane-3,17-dione?

  • Methodological Answer : Engineered Gordonia neofelifaecis and Rhodococcus jostii strains with Δ4-KstD or KstD3gor enzymes enable scalable synthesis. Fermentation parameters (e.g., aeration, carbon source) must be optimized to minimize byproducts like cholest-4-en-3-one. Metabolite yields are quantified via HPLC-UV .

Q. How do conjugating enzymes affect the quantification of (5α)-androstane-3,17-dione in cellular models?

  • Methodological Answer : In LNCaP cells, UGT2B15/17 glucuronidate metabolites, requiring dual-phase extraction (organic for free steroids, aqueous for conjugates). LC-MS/MS with deuterated internal standards corrects matrix effects. Failure to account for conjugation underestimates intracellular DHT levels .

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